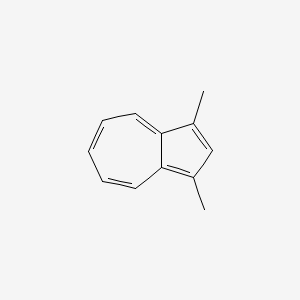

1,3-Dimethylazulene

Description

Properties

CAS No. |

771-31-3 |

|---|---|

Molecular Formula |

C12H12 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1,3-dimethylazulene |

InChI |

InChI=1S/C12H12/c1-9-8-10(2)12-7-5-3-4-6-11(9)12/h3-8H,1-2H3 |

InChI Key |

PLBSJUFRXQHZSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C1=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethylazulene can be synthesized through several methods. One common approach involves the electrophilic substitution reaction of azulene. For instance, the Vilsmeier formylation of this compound yields 2-formylazulene . Another method includes the reduction of 2-amino-1,3-diethoxycarbonylazulene using sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al®) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

1,3-Dimethylazulene undergoes oxidation at its electron-rich positions (1 and 3) due to the high electron density in the azulene framework. Common oxidizing agents include:

Key outcomes include:

-

Formation of azulen-1(8aH)-one via a 1,2-aryl shift, as observed in Scholl-type reactions .

-

Intramolecular oxidation leading to fused polycyclic aromatic hydrocarbons (PAHs) .

| Reaction Type | Conditions | Product(s) | Source |

|---|---|---|---|

| Oxidation (FeCl₃/K₂CO₃) | FeCl₃, K₂CO₃, DCE, 80°C | Azulen-1(8aH)-one | |

| Oxidation (KMnO₄) | Aqueous acidic conditions | Oxidized derivatives (exact structure not specified) |

Scholl-Type Reactions

These reactions involve intramolecular cyclization under oxidative conditions, such as FeCl₃/K₂CO₃. For this compound derivatives:

-

1,2-Phenyl shifts occur when substituents are present at positions 1 and 3, leading to azulen-1(8aH)-one .

-

Partial or full fusion of aromatic rings may occur, depending on substitution patterns .

Example: Oxidation of 1,2,3-triarylazulenes (e.g., 1a ) yields azulen-1(8aH)-one 3a via a concerted mechanism involving protonation of azulene and subsequent oxygen insertion .

Cycloaddition Reactions

While not explicitly reported for this compound, azulene derivatives participate in 1,3-dipolar cycloadditions as dipolarophiles. For example:

-

Nitrile oxides or azomethine ylides can react with alkenes/alkynes to form five-membered heterocycles .

-

Regioselectivity and stereochemical outcomes are influenced by substituent effects and solvent polarity .

Though direct evidence is lacking, the electron-rich nature of this compound suggests potential reactivity in such systems.

Critical Observations

-

Regioselectivity : Oxidation and cyclization reactions are highly dependent on substituent positions (1 and 3) .

-

Mechanistic Insights : Oxidation pathways involve protonation of azulene and subsequent oxygen insertion, as inferred from color changes during reactions .

-

Synthetic Challenges : Unsubstituted positions 1 and 3 may lead to intermolecular side reactions, necessitating substitution to direct intramolecular processes .

Scientific Research Applications

1,3-Dimethylazulene has diverse applications in scientific research:

Chemistry: It serves as a precursor for synthesizing other azulene derivatives and functionalized compounds.

Medicine: Azulene derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties

Industry: The compound’s unique electronic properties make it useful in optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of 1,3-Dimethylazulene and its derivatives involves interactions with biological pathways. For instance, azulene demonstrates anti-inflammatory effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammation . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Key Research Findings

Synthetic Pathways: this compound derivatives are synthesized via enaminone intermediates (e.g., methyl 1-acetylazulene-3-carboxylate) . 1,4-Dimethylazulene is biosynthesized in liverworts via tri-nor-guaiane sesquiterpene pathways .

Biological Activities :

- 1,4-Dimethylazulene exhibits mild cytotoxicity against NBT-T2 rat bladder epithelial cells and contributes to antimicrobial properties in bryophytes .

Spectroscopic Differences :

Data Tables

Table 1. Comparative Analysis of Dimethylazulene Isomers

Q & A

Q. What spectroscopic methods are most effective for characterizing the structure of 1,3-dimethylazulene and its derivatives?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for analyzing substituent effects and electronic environments. For example, upfield shifts in azulenic protons (e.g., H4 vs. H1/H5) in PMR spectra reveal structural distortions and interplanar distances in barrel-shaped geometries . Electronic spectroscopy (UV-Vis) can detect transannular interactions, as seen in bathochromic shifts and diminished fine structures compared to simpler azulenes . X-ray crystallography may face challenges due to molecular disorder but can confirm barrel-shaped conformations preliminarily .

Q. How does the π-electron density distribution in this compound influence its reactivity toward electrophilic substitution?

Answer: The 1-position is universally accepted as the most π-electron-rich site, making it the primary target for electrophilic attack. However, the second most reactive site (2 vs. 5) remains contentious. Experimental studies show steric and electronic interplay: formylation of this compound yields 2-carboxaldehyde, while bulkier substituents (e.g., tert-butyl) favor 5-substitution due to steric hindrance . Theoretical π-electron density calculations often conflict with these results, highlighting the need for multi-method validation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between theoretical π-electron density calculations and experimental substitution patterns in this compound?

Answer: Discrepancies arise from oversimplified computational models that neglect steric effects. To resolve this, combine Density Functional Theory (DFT) with steric parameterization (e.g., Tolman cone angles) and experimental validation. For instance, acylation of 1,3-dihaloazulenes exclusively produces 5-substituted products despite theoretical predictions favoring the 2-position, underscoring steric dominance . Hybrid methodologies integrating molecular dynamics and crystallographic data are recommended .

Q. What experimental approaches can elucidate steric versus electronic control in directing substitution reactions of this compound derivatives?

Answer: Systematically vary substituent size (e.g., methyl, ethyl, tert-butyl) at the 1,3-positions and monitor regioselectivity. For example:

- Small substituents (methyl) allow electronic control, yielding 2-carboxaldehyde via Yismier formylation.

- Bulky groups (tert-butyl) shift reactivity to the 5-position due to steric blockade . Isotopic labeling (e.g., deuterated substrates) and kinetic isotope effects (KIE) can further distinguish electronic vs. steric pathways.

Q. How do transannular interactions in dimethylazulene derivatives affect their electronic spectra and chemical behavior?

Answer: Transannular interactions between azulene rings perturb electronic transitions. For example, bathochromic shifts in UV-Vis spectra and reduced fine structures indicate weakened π-π* transitions due to non-covalent interactions . Photoelectron spectroscopy reveals similarities between azulene and 2,6-dimethylazulene, suggesting minimal transannular HOMO-LUMO coupling . These interactions also influence redox properties and aggregation behavior, which can be probed via cyclic voltammetry and dynamic light scattering.

Methodological Guidance

- For Computational Studies: Use ab initio methods (e.g., MP2, CCSD(T)) with solvent-effect corrections to model steric environments.

- For Synthetic Design: Prioritize substituent steric bulk gradients (e.g., methyl → isopropyl → tert-butyl) to isolate electronic vs. steric contributions.

- For Spectroscopic Analysis: Combine 2D-NMR (e.g., NOESY, HSQC) with temperature-dependent studies to resolve dynamic disorder in crystallography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.